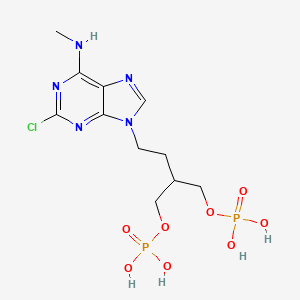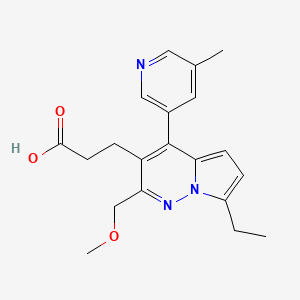
TK9Msv53AD
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TK9Msv53AD, also known as ASP-9831, is a chemical compound with the molecular formula C20H23N3O3 and a molecular weight of 353.4149 g/mol . It is a phosphodiesterase-4 inhibitor that was developed to treat nonalcoholic steatohepatitis (NASH). Despite showing potent anti-inflammatory and antifibrotic effects in preclinical studies, it did not significantly alter the biochemical markers of NASH in clinical trials .
Vorbereitungsmethoden
The synthetic route for TK9Msv53AD involves several steps, starting with the formation of the pyrrolo[1,2-b]pyridazine core. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
TK9Msv53AD undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a model compound to study the effects of phosphodiesterase-4 inhibition.
Biology: It has been studied for its anti-inflammatory and antifibrotic effects in preclinical models.
Medicine: It was developed as a potential treatment for nonalcoholic steatohepatitis (NASH), although it did not show significant efficacy in clinical trials.
Wirkmechanismus
TK9Msv53AD exerts its effects by inhibiting phosphodiesterase-4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases the levels of cAMP, leading to anti-inflammatory and antifibrotic effects. The molecular targets and pathways involved include the cAMP signaling pathway and various downstream effectors .
Vergleich Mit ähnlichen Verbindungen
TK9Msv53AD is similar to other phosphodiesterase-4 inhibitors, such as roflumilast and apremilast. it is unique in its specific chemical structure and its development for the treatment of nonalcoholic steatohepatitis. Other similar compounds include:
Roflumilast: Used to treat chronic obstructive pulmonary disease (COPD).
Apremilast: Used to treat psoriatic arthritis and plaque psoriasis.
Eigenschaften
CAS-Nummer |
728013-50-1 |
|---|---|
Molekularformel |
C20H23N3O3 |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
3-[7-ethyl-2-(methoxymethyl)-4-(5-methylpyridin-3-yl)pyrrolo[1,2-b]pyridazin-3-yl]propanoic acid |
InChI |
InChI=1S/C20H23N3O3/c1-4-15-5-7-18-20(14-9-13(2)10-21-11-14)16(6-8-19(24)25)17(12-26-3)22-23(15)18/h5,7,9-11H,4,6,8,12H2,1-3H3,(H,24,25) |
InChI-Schlüssel |
UECHVFIKTBUKTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C2N1N=C(C(=C2C3=CN=CC(=C3)C)CCC(=O)O)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


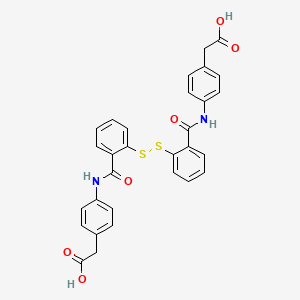
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-aminoacetate](/img/structure/B12780736.png)
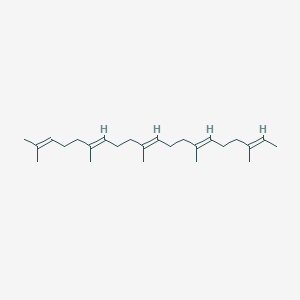

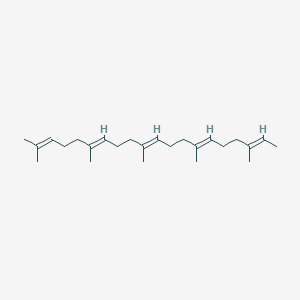
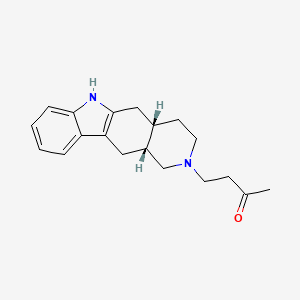



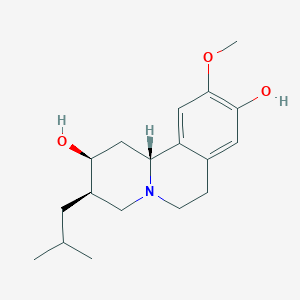
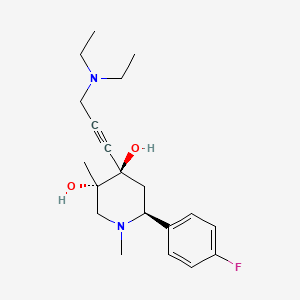
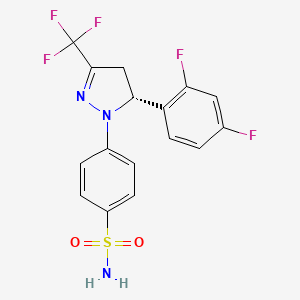
![4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride](/img/structure/B12780822.png)
